molecular formula C15H15F3N2O B5757531 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline

2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline

Cat. No. B5757531
M. Wt: 296.29 g/mol
InChI Key: WUYFYMMHEIVRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline, also known as AG1478, is a synthetic small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential applications in cancer research and therapy.

Mechanism of Action

2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline acts as a competitive inhibitor of the ATP-binding site of EGFR. It binds to the receptor with high affinity and specificity, preventing the binding of ATP and subsequent phosphorylation of tyrosine residues on the receptor. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis, and inhibits the migration and invasion of cancer cells. In addition, 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination with other cancer treatments.

Advantages and Limitations for Lab Experiments

2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline is a highly specific and potent inhibitor of EGFR, making it a valuable tool for investigating the role of EGFR signaling in cancer biology. Its use in preclinical studies has provided valuable insights into the mechanisms of EGFR-mediated tumor growth and progression. However, its high potency and specificity may also limit its use in certain experimental settings, as it may interfere with other signaling pathways or cellular processes that are not directly related to EGFR.

Future Directions

There are several future directions for the use of 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline in cancer research. One potential application is in the development of targeted therapies for EGFR-driven cancers. 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has already been shown to have potent anti-tumor activity in preclinical models, and its use in combination with other targeted therapies may provide synergistic effects and improve clinical outcomes.
Another potential application is in the development of diagnostic tools for EGFR-positive cancers. 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline can be labeled with a fluorescent or radioactive tag and used to selectively detect EGFR expression in tumor tissues, which may aid in the diagnosis and staging of cancer.
Finally, 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline may also have potential applications in other disease areas, such as inflammatory disorders and neurodegenerative diseases, where EGFR signaling has been implicated. Further research is needed to explore these potential applications and to fully understand the mechanisms of action and limitations of 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline.

Synthesis Methods

2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline can be synthesized through a multistep process starting from 2-methylquinoline. The first step involves the reaction of 2-methylquinoline with trifluoroacetic anhydride to form 2-methyl-4-trifluoroacetylquinoline. This intermediate is then reacted with morpholine in the presence of a base to yield 2-methyl-4-(4-morpholinyl)quinoline. Finally, the trifluoroacetyl group is removed using sodium hydroxide to obtain the desired product, 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline.

Scientific Research Applications

2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been widely used in cancer research as a tool to investigate the role of EGFR signaling in tumor growth and progression. EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation, differentiation, and survival. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and head and neck cancers.
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been shown to inhibit the tyrosine kinase activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vitro and in vivo.

properties

IUPAC Name

4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-10-8-14(20-4-6-21-7-5-20)12-3-2-11(15(16,17)18)9-13(12)19-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYFYMMHEIVRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.